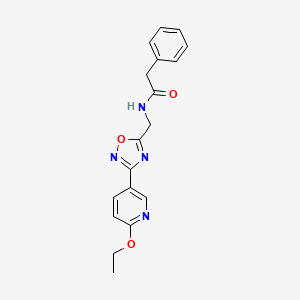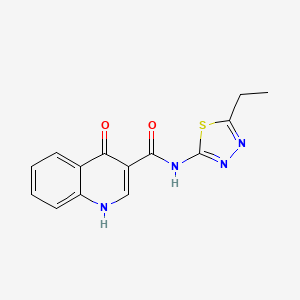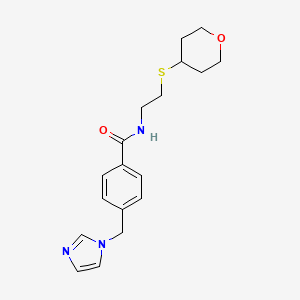
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the benzofuran class of synthetic cannabinoids and has been found to have a high affinity for the CB1 receptor in the human brain. The purpose of
Scientific Research Applications
Synthesis and Biological Evaluation
Research on benzofuran derivatives, closely related to 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, has demonstrated their significance in the synthesis and biological evaluation for potential therapeutic applications. A study by Noviany et al. (2020) discussed the structural revision of sesbagrandiflorains A and B, leading to the synthesis of seven new derivatives from a natural product. These derivatives exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians and showed respectable cytotoxicity against A375 melanoma cancer cell lines, highlighting the potential for benzofuran derivatives in developing antibacterial and anticancer agents (Noviany et al., 2020).
Natural Occurrence and Ligand Potential
Another study focused on a naturally occurring benzofuran isolated from S. miltiorrhiza Bunge ("Danshen"), showing high potency as an adenosine A1 receptor ligand. This work underscores the potential of benzofuran compounds in drug discovery, particularly in targeting receptor sites for therapeutic benefit (Yang et al., 1991).
Material Science Applications
In the field of material sciences, benzofuran derivatives are explored for their incorporation into silica to create novel composite materials. Kubo et al. (2005) described the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and Poly(3-hexylthiophene)/silica composites, demonstrating the versatility of benzofuran-based compounds in enhancing the properties of composite materials (Kubo et al., 2005).
Anticholinesterase Activity
Luo et al. (2005) investigated the anticholinesterase activity of compounds based on the molecular skeletons of furobenzofuran, revealing potent inhibitors of acetyl- or butyrylcholinesterase. These findings are crucial for developing new treatments for diseases such as Alzheimer's, where cholinesterase inhibitors can play a therapeutic role (Luo et al., 2005).
Antimicrobial and Antioxidant Properties
Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Rangaswamy et al. (2017) created a new class of compounds demonstrating significant antimicrobial and antioxidant effects, highlighting the potential for benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
properties
IUPAC Name |
5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-17(12-6-4-3-5-7-12)14-9-15(19-2)13(10-18)8-16(14)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDELYQWIZDKRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

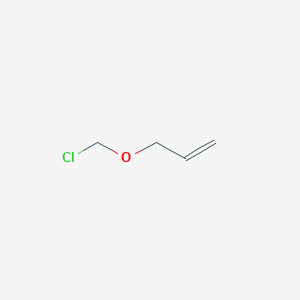
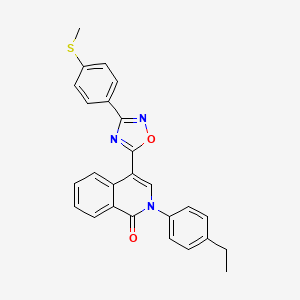
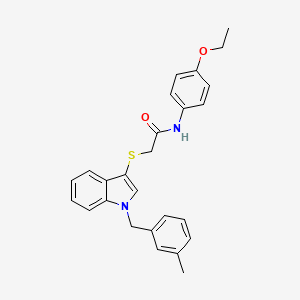
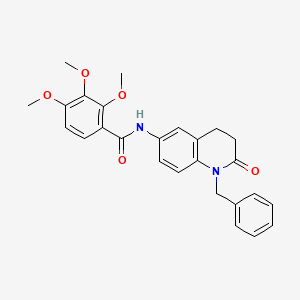
![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)
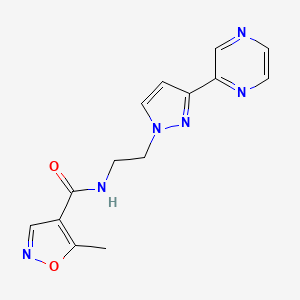
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)
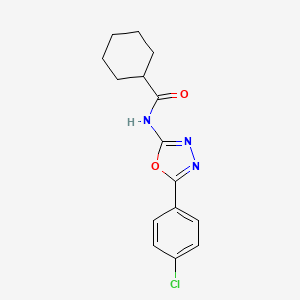
![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)


